molecular formula C16H18N2O3S B4435661 N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4435661
M. Wt: 318.4 g/mol
InChI Key: UZMCUDXAQLKBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that is currently being studied for its potential use in treating chronic pain. This drug works by targeting a specific receptor in the body that is involved in the transmission of pain signals.

Mechanism of Action

N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide works by blocking the TRPV1 receptor, which is involved in the transmission of pain signals. This receptor is found in sensory neurons and is activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, the TRPV1 receptor opens and allows ions to flow into the neuron, which generates an action potential and sends a pain signal to the brain. By blocking this receptor, N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide can reduce the transmission of pain signals and alleviate chronic pain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain in animal models of chronic pain. In these studies, N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide was administered orally or by injection, and pain behavior was measured using a variety of methods, including paw withdrawal latency and von Frey filaments. N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide was found to be effective in reducing pain behavior in these models, suggesting that it has potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide is that it has been shown to be effective in reducing pain in animal models of chronic pain. This suggests that it has potential as a treatment for this condition. However, one limitation of N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide. One direction is to conduct human clinical trials to determine its safety and efficacy in humans. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide in more detail, to better understand how it is metabolized and how it interacts with the TRPV1 receptor. Additionally, research could be conducted to determine if N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has potential for use in other conditions, such as neuropathic pain or cancer pain. Finally, research could be conducted to develop more potent and selective TRPV1 receptor antagonists, which could have even greater potential for the treatment of chronic pain.

Scientific Research Applications

N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide is currently being studied for its potential use in treating chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and current treatments often have limited efficacy and significant side effects. N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide works by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking this receptor, N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has the potential to reduce pain without the side effects associated with current treatments.

properties

IUPAC Name

N-(2-ethylphenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-7-4-5-10-15(12)17-16(19)13-8-6-9-14(11-13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMCUDXAQLKBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.